molecular formula C26H31N5O2 B2963644 (4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 2034424-04-7

(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2963644
CAS No.: 2034424-04-7
M. Wt: 445.567
InChI Key: PELIXDDEMMEFJT-UHFFFAOYSA-N
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Description

The compound “(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone” is a structurally complex molecule featuring a piperidine-pyrrolidine hybrid scaffold linked to a 1,2,3-triazole moiety via a methanone bridge. Key structural elements include:

  • Piperidine-pyrrolidine core: The bicyclic amine system likely contributes to conformational rigidity and receptor binding specificity.
  • Benzyloxymethyl substituent: This hydrophobic group may enhance membrane permeability or influence pharmacokinetic properties.
  • 2-Phenyl-1,2,3-triazole: A pharmacophoric motif common in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability .

While its exact biological target remains unspecified in available literature, analogous compounds with triazole and piperidine motifs are frequently explored as kinase inhibitors, GPCR modulators, or antimicrobial agents.

Properties

IUPAC Name

[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2/c32-26(25-18-27-31(28-25)23-10-5-2-6-11-23)29-16-13-22(14-17-29)30-15-7-12-24(30)20-33-19-21-8-3-1-4-9-21/h1-6,8-11,18,22,24H,7,12-17,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELIXDDEMMEFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4)COCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone , also known as a triazole derivative, exhibits potential biological activities that are of significant interest in medicinal chemistry. This article delves into its structural characteristics, synthesis, and biological activities based on recent research findings.

Structural Characteristics

The compound's structure includes:

  • Pyrrolidine and piperidine moieties : These nitrogen-containing rings are known for their roles in various biological activities.
  • Triazole ring : This five-membered ring is often associated with antimicrobial and anticancer properties.

The molecular formula is C24H34N4OC_{24}H_{34}N_{4}O with a molecular weight of approximately 398.54 g/mol. The combination of these structural features suggests diverse interactions within biological systems, making it a candidate for further exploration.

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of the benzyloxy and triazole groups. The general synthetic pathway includes:

  • Formation of the pyrrolidine and piperidine frameworks.
  • Introduction of the benzyloxy group via alkylation.
  • Coupling with the triazole moiety through appropriate coupling reactions.

Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities:

Anticancer Activity

Research suggests that triazole derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways. In vitro studies have shown that similar compounds can target:

  • EGFR (Epidermal Growth Factor Receptor) : Inhibition leads to reduced tumor growth.
  • PI3K/Akt signaling pathway : Critical for cancer cell survival and proliferation.

Neuroactive Properties

Compounds with similar structures have demonstrated neuroactive effects, potentially acting as:

  • Antidepressants : By modulating neurotransmitter systems such as serotonin and norepinephrine.

Antimicrobial Activity

Triazoles are known for their antifungal properties, and derivatives like this compound may exhibit activity against various fungal pathogens.

Case Studies

  • In vitro Studies : A study on a structurally similar triazole compound showed significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells) at low micromolar concentrations, indicating potential efficacy in cancer therapy .
  • Neuropharmacological Assessment : Another research highlighted the antidepressant-like effects in animal models when tested with compounds similar to this triazole derivative .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
Compound APyrrolidine & TriazoleAnticancer activity targeting EGFR
Compound BPiperidine-basedNeuroactive properties, potential antidepressant
Compound CTriazole derivativeAntifungal activity against Candida species

Comparison with Similar Compounds

Key Observations :

  • The bromophenyl analog’s higher logP suggests improved CNS penetration but risks off-target binding .
  • Replacement of triazole with hydrazone (as in ) reduces metabolic stability but introduces flexibility for conformational adaptation.

Chirality and Stereochemical Considerations

The target compound contains two chiral centers (pyrrolidine C2 and piperidine C4), which are critical for enantioselective interactions. Evidence from crystallographic studies highlights that stereochemistry governs binding affinity and off-target effects . For example:

  • R-configuration at pyrrolidine C2 : Hypothesized to optimize hydrophobic interactions with receptor pockets.
  • S-configuration at piperidine C4: May sterically hinder nonproductive binding conformations.

Pharmacophoric Features and Bioactivity

Frequent substructure mining identifies the 1,2,3-triazole as a critical pharmacophore in antimicrobial and anticancer agents . Comparative studies reveal:

  • Triazole vs. Imidazole : Triazoles exhibit superior metabolic stability due to resistance to cytochrome P450 oxidation.
  • Benzyloxymethyl group : Unlike simpler alkyl chains, this substituent may engage in cation-π interactions with aromatic residues in enzyme active sites.

For example, in kinase inhibitors, the triazole’s nitrogen atoms often coordinate with catalytic lysine or aspartate residues, a feature absent in morpholine- or pyridyl-containing analogs .

Q & A

Q. How can researchers optimize the synthetic yield of this compound while maintaining purity?

Methodological Answer:

  • Stepwise Optimization : Start with adjusting reaction stoichiometry (e.g., molar ratios of benzyl-protected pyrrolidine and piperidine intermediates) and solvent systems. Evidence shows that polar aprotic solvents like DMF or CHCl₃/MeOH mixtures improve yields .
  • Catalytic Enhancements : Use coupling agents like HATU or EDCI for amide bond formation, as seen in analogous benzoylpiperidine syntheses (yields up to 78% achieved in similar scaffolds) .
  • Purity Monitoring : Employ HPLC with gradient elution (e.g., 254 nm detection; retention times 11.3–12.0 min) to track impurities and confirm ≥97% purity .

Q. What spectroscopic methods are most reliable for structural confirmation?

Methodological Answer:

  • 1D/2D NMR : Prioritize 1H^1 \text{H}-NMR for proton environments (e.g., benzyloxy methyl protons at δ 3.5–4.5 ppm) and 13C^{13} \text{C}-NMR for carbonyl carbons (~170 ppm). HSQC and COSY can resolve overlapping signals in the piperidine-pyrrolidine region .
  • Mass Spectrometry : Use LC-HRMS (e.g., [M+H]+^+ = 421.2243) for exact mass validation, ensuring <5 ppm error .
  • Elemental Analysis : Cross-check calculated vs. experimental C/H/N percentages (e.g., C: 72.85% calc. vs. 72.95% obs.) to confirm stoichiometry .

Q. How can solubility and stability be assessed for in vitro assays?

Methodological Answer:

  • Solubility Screening : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) with sonication. Evidence indicates benzyloxy groups enhance lipophilicity, requiring ≤1% DMSO for aqueous compatibility .
  • Stability Profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 48 hrs) with HPLC monitoring. Triazole and benzyl ether moieties may hydrolyze under acidic conditions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

Methodological Answer:

  • Substituent Variation : Modify the benzyloxy group (e.g., electron-withdrawing substituents) or triazole phenyl ring (e.g., para-fluoro analogs) to assess binding affinity shifts. Evidence shows 3-hydroxybenzoyl substitutions improve bioactivity in related compounds .
  • Docking Studies : Use homology models of target receptors (e.g., orexin receptors) to predict interactions between the piperidine-pyrrolidine core and hydrophobic binding pockets .

Q. How should contradictory biological data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays). For example, conflicting orexin receptor antagonism data may arise from differing cell lines (CHO vs. HEK293) .
  • Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed benzyl ethers) that may skew activity readings .

Q. What analytical challenges arise in characterizing stereoisomers of this compound?

Methodological Answer:

  • Chiral HPLC : Employ a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Evidence highlights the need for >99% enantiomeric excess in bioactive derivatives .
  • VCD Spectroscopy : Compare experimental and computed vibrational circular dichroism spectra to assign absolute configurations of chiral pyrrolidine centers .

Q. What strategies are effective for identifying biological targets of this compound?

Methodological Answer:

  • Chemoproteomics : Use photoaffinity labeling with a diazirine-modified analog to capture interacting proteins in cell lysates .
  • Kinase Profiling : Screen against panels of 400+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects, as triazole-containing analogs show promiscuity .

Q. How can researchers mitigate low yields in final purification steps?

Methodological Answer:

  • Flash Chromatography : Optimize gradients (e.g., 10→50% EtOAc/hexane) to separate the methanone product from benzyl-protected intermediates .
  • Crystallization Trials : Use vapor diffusion with dichloromethane/hexane to obtain single crystals for X-ray validation, critical for confirming piperidine chair conformations .

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